molecular formula C11H9ClN2O2 B2601032 Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate CAS No. 92972-76-4

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

Cat. No.: B2601032
CAS No.: 92972-76-4
M. Wt: 236.66
InChI Key: SUZSJFNERBAGDA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate (CAS: 92972-76-4) is a bicyclic aromatic compound featuring a naphthyridine core substituted with a chlorine atom at the 4-position and an ethyl ester at the 3-position. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.65 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing benzodiazepine receptor modulators and pyrazoloquinolinones . It is sensitive to moisture and oxygen, requiring storage under inert conditions at 2–8°C .

Properties

IUPAC Name

ethyl 4-chloro-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSJFNERBAGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic aromatic substitution , facilitated by the electron-withdrawing effect of the ester group at position 3. This reaction typically occurs under basic conditions with alkyl halides or amines.

Reagent Conditions Product
Ethyl iodideReflux in ethanol with KOH Alkylated derivative (e.g., ethyl ester substitution)
Sodium hydroxideAqueous ethanol Hydroxylated intermediate (precursor to dihydroquinolone derivatives)
Amine nucleophilesPolar aprotic solvent (e.g., DMF)Amino-substituted naphthyridine derivatives

Hydrolysis Reactions

The ethyl ester group can hydrolyze to form the corresponding carboxylic acid under acidic or basic conditions.

Type Conditions Product
Acidic hydrolysisHCl/ethanol reflux4-Chloro-1,6-naphthyridine-3-carboxylic acid
Basic hydrolysisAqueous NaOH/ethanol Sodium salt of the carboxylic acid

Oxidation/Reduction

The dihydroquinolone core can undergo oxidation to form quinolone derivatives, while reduction may generate tetrahydro-1,6-naphthyridine derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) can functionalize the naphthyridine core, though specific conditions are not detailed in the literature.

Condensation Reactions

The Friedländer synthesis is a key method for constructing naphthyridine derivatives, involving the reaction of aromatic aldehydes with ketones or amines.

Analytical Monitoring

Reactions are typically monitored using:

  • TLC : To track reaction

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate has been studied for its antimicrobial properties. Research indicates that it may inhibit bacterial growth by interacting with specific molecular targets within bacterial cells. This interaction can disrupt essential biochemical pathways, leading to cell death or growth inhibition.

2. Anticancer Potential
The compound has shown promise in cancer research as a potential therapeutic agent. Studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in tumor growth and proliferation. Its ability to modulate biological processes relevant to cancer treatment makes it a candidate for further investigation in drug development targeting various cancers .

3. Enzyme Inhibition
Research has highlighted the compound's role as an enzyme inhibitor, particularly in pathways related to metabolic processes. By binding to specific enzymes, this compound can alter enzymatic activity, which may be beneficial in treating diseases where enzyme regulation is crucial .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Klebsiella pneumoniae, the compound demonstrated significant inhibitory effects at various concentrations. The study concluded that the compound could be developed further as an antibacterial agent due to its effectiveness in vitro .

Case Study 2: Cancer Cell Proliferation

A research article focused on the anticancer properties of this compound reported that the compound inhibited the proliferation of several cancer cell lines. The mechanism was attributed to its ability to interfere with cell signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with DNA replication in the case of anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations: Chloro, Methoxy, and Oxo Groups

Ethyl 4-Chloro-7-Methoxy-1,6-Naphthyridine-3-Carboxylate (7f)
  • Structure : Features a methoxy group at the 7-position in addition to the 4-chloro substituent.
  • Synthesis : Prepared via chlorination of ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate using oxalyl chloride in DCM under reflux .
Ethyl 5-Chloro-4-Oxo-1H-1,6-Naphthyridine-3-Carboxylate
  • Structure : Substitutes the 4-chloro group with a 4-oxo moiety.
  • Safety Profile : Classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating higher toxicity than the parent compound .
Ethyl 1-Butyl-7-Chloro-4-Oxo-1,4-Dihydro-1,6-Naphthyridine-3-Carboxylate (K)
  • Structure : Incorporates a butyl chain at the 1-position and an oxo group at the 4-position.
  • Synthesis : Reacted with morpholine under microwave irradiation, demonstrating enhanced reactivity due to the electron-withdrawing oxo group .

Saturation and Ring Modifications

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate
  • Structure : Fully saturated decahydro backbone with a 2-oxo substituent.
  • Isomerism : Exists as two isomers (1-1 and 1-2 ) with distinct NMR profiles (e.g., δ 7.33 vs. 6.20 ppm for NH protons) and chromatographic retention factors (Rf = 0.30 vs. 0.36) .
  • Implications : Saturation reduces aromaticity, increasing conformational flexibility and altering interactions with biological targets.
Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate
  • Structure : Partially saturated tetrahydro ring system.
  • Applications : Used in high-throughput phasing pipelines for macromolecular crystallography due to its rigid yet flexible scaffold .

Halogenated Derivatives

Ethyl 4,6-Dichloro-1,5-Naphthyridine-3-Carboxylate
  • Structure : Two chlorine atoms at the 4- and 6-positions.
  • Reactivity: The dichloro substitution enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to mono-chloro analogues .
3-Bromo-8-Chloro-1,5-Naphthyridine
  • Structure : Bromine at the 3-position and chlorine at the 8-position.
  • Utility : Bromine’s larger atomic radius facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex heterocycles .

Biological Activity

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C11H9ClN2O2C_{11}H_9ClN_2O_2 and belongs to the naphthyridine class of heterocyclic compounds. The synthesis typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Various studies have evaluated its derivatives against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) values for derivatives have been reported as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL, indicating strong activity against Staphylococcus aureus and other resistant strains .
  • A study highlighted that certain naphthyridine derivatives exhibited selective antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, showing effectiveness comparable to standard antibiotics .

Anticancer Activity

The compound and its derivatives have been investigated for their anticancer properties:

  • Mechanism of Action : this compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation or interfering with DNA replication processes. This is particularly relevant in the context of its derivatives which have shown cytotoxic effects against various cancer cell lines .
  • Case Study : One study demonstrated that naphthyridine derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PI3K/AKT .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundPathogen TestedMIC (μg/mL\mu g/mL)Activity Type
4aStaphylococcus aureus0.22Bactericidal
5aE. coli0.30Bactericidal
7bPseudomonas aeruginosa0.25Bactericidal
10Bacillus subtilis0.15Bactericidal

Table 2: Anticancer Activity of Naphthyridine Derivatives

CompoundCancer Cell LineIC50 (μM\mu M)Mechanism
AaptamineH129910.47Apoptosis
AaptamineA54915.03Cell Cycle Arrest
AaptamineHeLa12.50DNA Intercalation

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation or cyclization reactions. For example, diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate reacts with 1,3,5-triazine in ethanol under reflux with triethylamine to yield the product in 80% yield . Chlorination can be achieved using SOCl₂ in CHCl₃ under reflux (56% yield) . Cyclopropane ring closure via NaH in THF at 0°C under nitrogen yields derivatives with high regioselectivity (61–96% yield) . Key factors affecting yield include temperature control, reagent stoichiometry, and inert atmosphere to minimize side reactions.

Q. How can X-ray crystallography confirm the structure of this compound derivatives?

  • Methodological Answer : X-ray crystallography using programs like SHELXL and OLEX2 is critical for structural elucidation. SHELXL refines small-molecule structures against high-resolution data, while OLEX2 integrates structure solution, refinement, and visualization workflows . For example, ethyl 2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate was structurally confirmed via X-ray analysis after synthesis . Proper crystal mounting, data collection (e.g., Cu-Kα radiation), and refinement parameters (R-factor < 0.05) ensure accuracy.

Advanced Research Questions

Q. What methodological challenges arise in the chlorination of 1,6-naphthyridine precursors, and how can they be mitigated?

  • Methodological Answer : Competitive chlorination at multiple positions (e.g., 2-, 3-, and 4-sites) can lead to mixtures, as observed in reactions of 1,6-naphthyridine N-oxide with POCl₃ (yields: 50% 2-chloro, 9% 3-chloro, 15% 4-chloro) . To mitigate this, selective catalysts (e.g., Lewis acids) or controlled temperature gradients (e.g., 0°C to reflux) improve regioselectivity. Alternative routes like Sandmeyer reactions or halogen exchange may bypass these issues but require optimization for scalability.

Q. How does the choice of hydrolysis conditions (acidic vs. alkaline) affect the synthesis of carboxylic acid derivatives from this compound?

  • Methodological Answer : Acidic hydrolysis (HCl, H₂O, EtOH, reflux, 9 h) efficiently converts the ethyl ester to the carboxylic acid (81% yield), particularly when electron-withdrawing groups (e.g., Cl, F) stabilize the intermediate . Alkaline conditions risk side reactions (e.g., dehalogenation or ring-opening) but may be preferred for acid-sensitive substituents. Solvent choice (e.g., ethanol vs. DMF) and pH monitoring are critical to avoid decomposition.

Q. What are the key considerations in analyzing conformational dynamics of this compound derivatives in solid-state structures?

  • Methodological Answer : Conformational analysis requires single-crystal X-ray diffraction to identify spatial arrangements. For example, ethyl 5-amino-7-benzylseleno-1,6-naphthyridine-3-carboxylate exists as two symmetric conformers in the crystal lattice due to rotational isomerism . Temperature-dependent NMR or Raman spectroscopy can complement crystallographic data to study dynamic behavior in solution. Computational modeling (DFT) aids in predicting energetically favorable conformers.

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